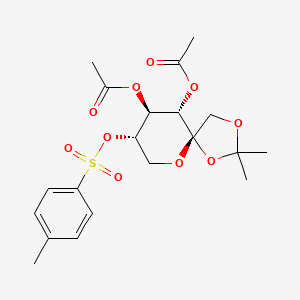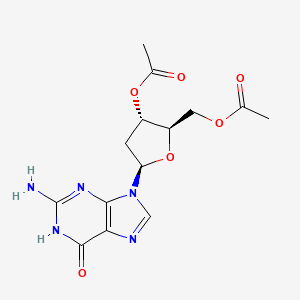![molecular formula C₂₄H₃₉N₃O₂S B1140121 (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide CAS No. 159878-05-4](/img/structure/B1140121.png)
(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide
Vue d'ensemble
Description
This compound belongs to a class of chiral decahydroisoquinoline derivatives, known for their complex structure and potential biological activity. These compounds are characterized by their unique stereochemistry and functional groups, which play a crucial role in their chemical and physical properties, as well as their reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of similar chiral compounds typically involves multistep organic reactions, starting from simple precursors to achieve the desired stereochemistry and functionalization. For instance, the crystal structures of related hemihydrates have been reported, indicating moderate activity as aspartyl protease inhibitors, prepared from Boc-phenylalanine epoxide, highlighting the intricate synthesis routes possible for such compounds (Cunico et al., 2016).
Applications De Recherche Scientifique
Crystal Structure and Antimalarial Activity
The crystal structures of two hemihydrates related to the chemical have been analyzed, revealing moderate antimalarial activity in vitro against Plasmodium falciparum. These structures exhibit significant molecular conformations and intermolecular interactions, with water molecules playing a crucial role in forming three-dimensional arrays. This study underscores the potential utility of these compounds in developing antimalarial therapies (Cunico et al., 2016).
Synthesis and Characterization
An efficient and environmentally friendly synthesis method for the intermediate of nelfinavir, closely related to the chemical, has been described. The process involves several steps, including the use of potassium hydroxide catalysis and methanol reflux. Spectral characterization techniques such as MALDI-TOF MS and NMR have provided valuable information for structure characterization and quality control (Yan et al., 2008).
Heterogeneous Catalytic Hydrogenation
Research on the heterogeneous catalytic hydrogenation of a related compound over supported metal catalysts has shown selectivity towards forming the desired isoquinolinecarboxamide. Ru and Rh catalysts demonstrated no deactivation over 100 hours, with Ru showing the best performance. This study highlights the importance of catalyst selection in the synthesis of complex organic compounds (Kwak et al., 2002).
Antiviral and Antioxidant Properties
The synthesis and characterization of related compounds have led to the discovery of potent antiviral compounds with significant activity against various viral strains. Structural analysis and biological evaluation have contributed to the understanding of their mechanism of action and potential therapeutic applications (Baughman et al., 1995).
Propriétés
IUPAC Name |
(3S,4aS,8aS)-2-[(2R,3R)-3-amino-2-hydroxy-4-phenylsulfanylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O2S/c1-24(2,3)26-23(29)21-13-17-9-7-8-10-18(17)14-27(21)15-22(28)20(25)16-30-19-11-5-4-6-12-19/h4-6,11-12,17-18,20-22,28H,7-10,13-16,25H2,1-3H3,(H,26,29)/t17-,18+,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGHKOLIXLOLBU-XRYRHKQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CSC3=CC=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101105404 | |
| Record name | (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101105404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide | |
CAS RN |
159878-05-4 | |
| Record name | (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159878-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101105404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What spectroscopic techniques were used to characterize the structure of (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide?
A1: The research paper utilized a combination of spectroscopic methods to confirm the structure of the compound:
- Infrared Spectroscopy (IR): This technique identified the characteristic vibrations of functional groups within the molecule. []
- MALDI-TOF MS: This mass spectrometry method provided the molecular ion and quasi-molecular ion peaks, confirming the molecular weight. []
- Nuclear Magnetic Resonance (NMR): Various NMR techniques were employed, including:
- ¹H NMR and ¹³C NMR: Provided information about the hydrogen and carbon environments in the molecule. []
- DEPT: Distinguished between different types of carbon atoms (CH, CH₂, CH₃). []
- HMBC: Revealed long-range couplings between protons and carbons, aiding in structure determination. []
- HSQC: Identified correlations between directly bonded protons and carbons. []
- DQF-COSY: Determined correlations between neighboring protons. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



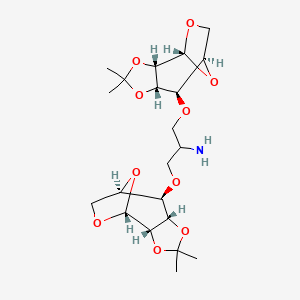
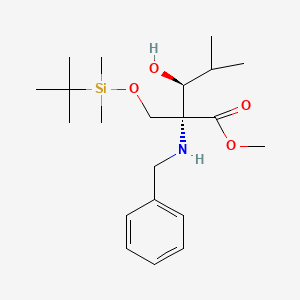
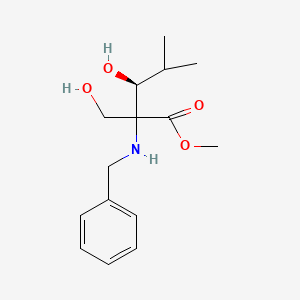

![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)
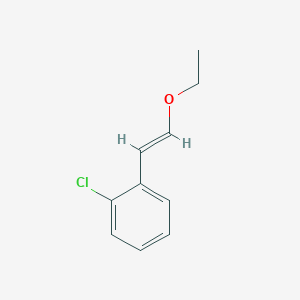


![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)

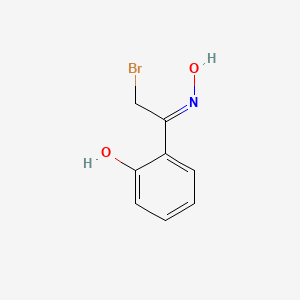
![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)
